Hydrogenperoxide(1-)

概要

説明

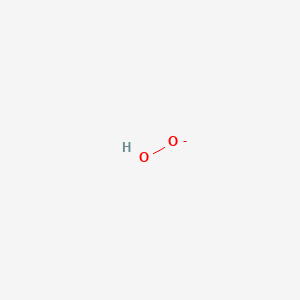

Hydrogenperoxide(1-) is an oxygen hydride. It is a conjugate base of a hydrogen peroxide.

科学的研究の応用

Healthcare Applications

Disinfection and Sterilization

Hydrogen peroxide is widely utilized as a high-level disinfectant in healthcare settings. Its strong oxidizing properties enable it to effectively kill bacteria, viruses, and fungi. Studies have shown that hydrogen peroxide vapor significantly reduces healthcare-associated infections (HCAIs), including those caused by antibiotic-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Infection Control in Hospitals

A study conducted by University College London Hospitals demonstrated that the use of hydrogen peroxide vapor, combined with blue light treatments, resulted in a marked reduction in infection rates in surgical wards. The implementation of this protocol improved hygiene standards and patient outcomes .

Therapeutic Uses

Emerging research suggests that hydrogen peroxide may play a role in cancer therapy by inducing apoptosis in cancer cells through its prooxidant properties. This potential therapeutic application is still under investigation but shows promise for future treatment modalities .

Agricultural and Food Processing Applications

Pest Control and Food Safety

In agriculture, hydrogen peroxide is employed to sanitize equipment and surfaces, ensuring the safety of food products. It effectively eliminates pathogens from fresh produce, thereby reducing the risk of foodborne illnesses .

Water Treatment

Hydrogen peroxide is also utilized in water treatment processes to purify drinking water and disinfect swimming pools. Its decomposition into harmless byproducts (water and oxygen) makes it an environmentally friendly alternative to traditional chemical disinfectants .

Environmental Applications

Pollution Control

Hydrogen peroxide is used in environmental remediation efforts to treat contaminated soil and groundwater. Its oxidative properties enable it to break down organic pollutants efficiently .

Safety Assessments

Despite its numerous applications, safety concerns regarding hydrogen peroxide's toxicity must be addressed. Acute toxicity studies indicate that hydrogen peroxide can cause local irritation and systemic effects at high concentrations. For instance, inhalation exposure to high concentrations has resulted in pulmonary edema in animal studies . Therefore, appropriate handling and concentration control are critical when using hydrogen peroxide.

Table 1: Efficacy of Hydrogen Peroxide Concentrations

| Concentration (%) | Application | Efficacy Level |

|---|---|---|

| 3% | Surface Disinfection | Effective against most bacteria |

| 7-30% | Sporicidal Activity | High efficacy against spores |

| 35% | Industrial Sterilization | Broad-spectrum antimicrobial |

Table 2: Safety Profile of Hydrogen Peroxide

| Exposure Route | Observed Effects | LD50 (mg/kg) |

|---|---|---|

| Oral (70% solution) | Severe gastrointestinal damage | 500-1270 |

| Dermal (90% solution) | Skin irritation | Varies |

| Inhalation | Pulmonary edema | No deaths reported |

特性

InChI |

InChI=1S/H2O2/c1-2/h1-2H/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894777 | |

| Record name | Perhydroxyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.007 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-59-9, 3170-83-0 | |

| Record name | Hydroperoxide(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroxyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003170830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide (HO21-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroxyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。